molecular formula C10H13NO3 B567629 1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine CAS No. 1208731-52-5

1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Cat. No.: B567629
CAS No.: 1208731-52-5
M. Wt: 195.218
InChI Key: FOFFDUMUFGGYRD-UHFFFAOYSA-N
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Description

1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is an organic compound that belongs to the class of benzodioxanes This compound is characterized by the presence of a methoxy group and a methanamine group attached to a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine typically involves the following steps:

    Formation of the Benzodioxane Ring: The initial step involves the formation of the benzodioxane ring. This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Methoxy Group Introduction: The methoxy group is introduced by methylation of the hydroxyl group on the benzodioxane ring using methyl iodide and a base such as potassium carbonate.

    Amination: The final step involves the introduction of the methanamine group. This can be done by reacting the methoxy-substituted benzodioxane with formaldehyde and ammonia under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methanamine groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodioxane derivatives.

Scientific Research Applications

1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Lacks the methoxy and methanamine groups, making it less versatile in chemical reactions.

    2,3-Dihydro-1,4-benzodioxin-6-yl)methanol: Contains a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.

Properties

IUPAC Name

(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10/h4-5H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFFDUMUFGGYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CN)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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